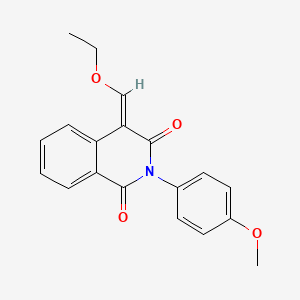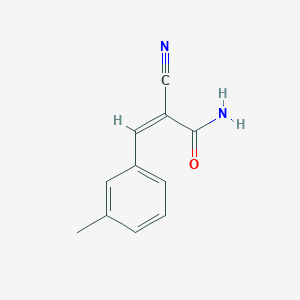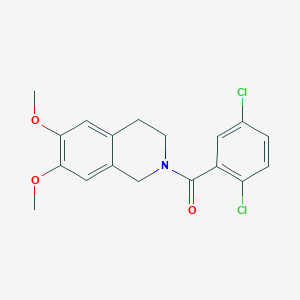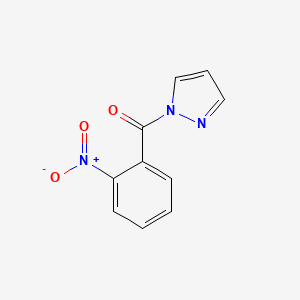![molecular formula C13H14FN3S B7459746 3-[(4-Fluorophenyl)methylsulfanyl]-5-methyl-4-prop-2-enyl-1,2,4-triazole](/img/structure/B7459746.png)
3-[(4-Fluorophenyl)methylsulfanyl]-5-methyl-4-prop-2-enyl-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-Fluorophenyl)methylsulfanyl]-5-methyl-4-prop-2-enyl-1,2,4-triazole, commonly known as FMPT, is a small molecule that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields.
作用机制
The mechanism of action of FMPT is not well understood. However, it is believed that FMPT exerts its biological activities by inhibiting the function of specific enzymes or proteins. For example, FMPT has been shown to inhibit the activity of the fungal enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, a critical component of fungal cell membranes. Inhibition of this enzyme leads to the accumulation of toxic sterol intermediates, which ultimately leads to fungal cell death.
Biochemical and Physiological Effects
FMPT has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that FMPT can induce apoptosis, inhibit cell growth, and disrupt cell cycle progression in various cancer cell lines. In addition, FMPT has been shown to exhibit antifungal activity against a range of fungal species, including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. In vivo studies have demonstrated that FMPT can reduce tumor growth in mouse models of cancer and improve survival in mouse models of fungal infection.
实验室实验的优点和局限性
FMPT has several advantages for lab experiments. First, FMPT is a small molecule, which makes it easy to synthesize and purify. Second, FMPT has a well-defined chemical structure, which makes it easy to characterize using various analytical techniques. Third, FMPT exhibits a range of biological activities, which makes it a versatile tool for studying various biological processes. However, FMPT also has some limitations for lab experiments. For example, FMPT has low solubility in water, which can limit its use in aqueous-based assays. In addition, FMPT can exhibit cytotoxicity at high concentrations, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for FMPT research. First, further studies are needed to elucidate the mechanism of action of FMPT. Second, studies are needed to optimize the synthesis method of FMPT to improve the yield and purity of the compound. Third, studies are needed to develop more water-soluble derivatives of FMPT to expand its use in aqueous-based assays. Fourth, studies are needed to evaluate the potential of FMPT as a lead compound for the development of novel antifungal, anticancer, and antiviral agents. Fifth, studies are needed to investigate the potential of FMPT as a tool for studying various biological processes, such as cell cycle regulation and apoptosis. Overall, FMPT has significant potential for various scientific research applications, and further studies are needed to fully explore its potential.
合成方法
FMPT can be synthesized using a two-step process. The first step involves the reaction of 4-fluorobenzyl chloride with sodium thiomethoxide, which produces 4-fluorobenzyl thiomethyl ether. The second step involves the reaction of 4-fluorobenzyl thiomethyl ether with 4,5-dimethyl-1,2,4-triazole-3-thiol in the presence of potassium tert-butoxide, which produces FMPT. The overall yield of this process is approximately 50%.
科学研究应用
FMPT has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, FMPT has been shown to exhibit antifungal, anticancer, and antiviral activities. In agriculture, FMPT has been shown to exhibit herbicidal and insecticidal activities. In material science, FMPT has been shown to exhibit optoelectronic properties and can be used in the fabrication of organic light-emitting diodes.
属性
IUPAC Name |
3-[(4-fluorophenyl)methylsulfanyl]-5-methyl-4-prop-2-enyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3S/c1-3-8-17-10(2)15-16-13(17)18-9-11-4-6-12(14)7-5-11/h3-7H,1,8-9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRBQHRWFZHCGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1CC=C)SCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Fluorophenyl)methylsulfanyl]-5-methyl-4-prop-2-enyl-1,2,4-triazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[(3,5-dibromo-2-hydroxybenzyl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B7459680.png)
![ethyl (2E)-5-(3,4-dimethoxyphenyl)-2-[(4-hydroxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B7459692.png)

![N-[(4-fluorophenyl)methyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B7459702.png)

![N-[(2-chlorophenyl)methyl]ethanesulfonamide](/img/structure/B7459714.png)
![2-[2-[(5-Chlorothiophene-2-carbonyl)amino]-1,3-thiazol-5-yl]acetic acid](/img/structure/B7459722.png)


